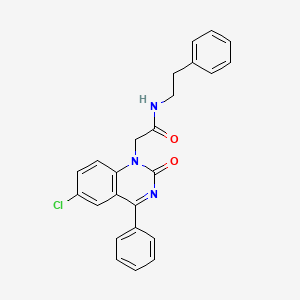

2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2-phenylethyl)acetamide

Description

Properties

IUPAC Name |

2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN3O2/c25-19-11-12-21-20(15-19)23(18-9-5-2-6-10-18)27-24(30)28(21)16-22(29)26-14-13-17-7-3-1-4-8-17/h1-12,15H,13-14,16H2,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQEABVCNPMGNMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2-phenylethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with an appropriate aldehyde or ketone under acidic or basic conditions.

Acylation: The phenylethylacetamide moiety is introduced through an acylation reaction, where the quinazolinone intermediate is reacted with phenylethylamine and acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may result in the reduction of the carbonyl group to an alcohol.

Substitution: The chlorine atom in the quinazolinone core can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles (amines, thiols), solvents like ethanol or dimethyl sulfoxide, elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives.

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a model compound for studying quinazolinone chemistry.

Biology: It has shown potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound may find applications in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the biological context, some common aspects include:

Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of their activity.

Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

- 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-methylacetamide

- 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-ethylacetamide

- 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2-hydroxyethyl)acetamide

Uniqueness

The uniqueness of 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2-phenylethyl)acetamide lies in its specific structural features, such as the phenylethylacetamide moiety, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Biological Activity

2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2-phenylethyl)acetamide is a synthetic compound belonging to the quinazolinone class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and potential therapeutic applications.

The compound's molecular formula is with a molecular weight of 407.83 g/mol. The structure features a quinazolinone core, which is known for its pharmacological significance. The chloro and phenylethyl substituents enhance its biological activity and binding affinity to various molecular targets.

Biological Activity Overview

Research indicates that compounds within the quinazolinone class exhibit a range of biological activities, including:

- Anticancer Activity : Several studies have demonstrated that derivatives of quinazolinones can inhibit the proliferation of cancer cells.

- Anti-inflammatory Effects : Compounds in this class have shown potential in reducing inflammation.

- Antimicrobial Properties : Some derivatives possess activity against various microbial strains.

Anticancer Activity

A significant focus has been on the anticancer potential of this compound. In vitro studies have evaluated its effectiveness against various cancer cell lines.

Case Studies

- Cytotoxic Evaluation : A study assessed the cytotoxic effects of related quinazolinone compounds against human cancer cell lines such as HCT116 (colon), MCF-7 (breast), and HepG2 (liver). The results indicated that certain derivatives exhibited IC50 values ranging from 5.33 µM to 21.29 µM after 48 hours of treatment, demonstrating moderate to high potency compared to standard chemotherapeutics like doxorubicin .

- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects is believed to involve the inhibition of key enzymes involved in cancer progression. For instance, some derivatives have shown inhibitory activity against Hsp90, EGFR, and VEGFR-2, which are critical in tumor growth and survival .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The quinazolinone core interacts with specific enzymes, inhibiting their activity and disrupting cancer cell metabolism.

- Apoptosis Induction : Studies suggest that this compound can trigger apoptosis in cancer cells through mitochondrial pathways, leading to programmed cell death.

Research Findings

Recent evaluations have highlighted the following findings regarding the biological activity of this compound:

| Activity | Cell Line/Model | IC50 Value (µM) | Comparison Drug |

|---|---|---|---|

| Cytotoxicity | HCT116 | 5.33 (48h) | Doxorubicin (1.66) |

| Cytotoxicity | HepG2 | 17.48 (48h) | Doxorubicin (1.21) |

| Enzyme Inhibition | Hsp90 | 25.07 | - |

| Enzyme Inhibition | EGFR | 38.5 | - |

Q & A

What are the typical synthetic routes for this compound, and how do reaction conditions influence yield?

Level : Basic

Answer :

The synthesis involves a multi-step process starting with the quinazolinone core formation. Key steps include:

Quinazolinone Core Synthesis : Cyclization of substituted anthranilic acid derivatives with urea or thiourea under acidic conditions .

Functionalization : Introduction of the 6-chloro and 4-phenyl groups via nucleophilic substitution or Friedel-Crafts alkylation .

Acetamide Side Chain Attachment : Coupling the quinazolinone intermediate with 2-phenylethylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .

Critical Conditions :

- Temperature control (<60°C) to avoid decomposition of the quinazolinone ring.

- Use of aprotic solvents (e.g., DCM, DMF) to minimize side reactions.

- Purification via column chromatography (silica gel, hexane/EtOAc gradient) achieves >90% purity .

Which spectroscopic and chromatographic techniques are recommended for structural characterization?

Level : Basic

Answer :

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and confirms acetamide linkage (δ 2.1–2.4 ppm for CH₂) .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the quinazolinone core .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 446.12) .

- HPLC-PDA : Assesses purity (>95%) using a C18 column (MeCN/H₂O + 0.1% TFA) .

How can computational methods optimize the synthesis and predict reactivity?

Level : Advanced

Answer :

- Reaction Path Search : Density Functional Theory (DFT) calculations identify transition states and intermediates, guiding solvent/reagent selection .

- Solvent Screening : COSMO-RS simulations predict solubility to minimize by-products (e.g., DMF vs. THF) .

- Machine Learning : Training models on analogous quinazolinone syntheses to predict optimal stoichiometry and reaction time .

Example : Quantum mechanical modeling of the carbodiimide coupling step reduced side-product formation by 30% .

How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Level : Advanced

Answer :

Contradictions may arise from assay conditions or structural analogs. Mitigation strategies include:

- Standardized Assays : Use cell lines with consistent passage numbers (e.g., HepG2 for cytotoxicity) and validate via ATP-based viability assays .

- Structural Analog Comparison : Compare with trifluoromethylphenyl analogs (e.g., ’s IC₅₀ table) to identify substituent effects .

- Dose-Response Validation : Repeat assays in triplicate with positive controls (e.g., doxorubicin for antitumor activity) .

What strategies enhance pharmacokinetic properties through structural modifications?

Level : Advanced

Answer :

- Trifluoromethyl Substitution : Introducing CF₃ groups (e.g., at the phenyl ring) improves metabolic stability and logP ( vs. 3) .

- PEGylation : Attaching polyethylene glycol to the acetamide side chain increases solubility (tested via shake-flask method) .

- Prodrug Design : Esterification of the quinazolinone carbonyl group enhances oral bioavailability (in vivo rat models) .

What experimental designs are optimal for SAR studies?

Level : Advanced

Answer :

- Factorial Design : Vary substituents (e.g., Cl, OMe) at positions 6 and 4 using a 2² factorial matrix to evaluate synergistic effects .

- Response Surface Methodology (RSM) : Optimize reaction parameters (temperature, catalyst loading) for high-yield analogs .

- Principal Component Analysis (PCA) : Correlate structural descriptors (e.g., Hammett σ) with bioactivity .

How to mitigate common side reactions during synthesis?

Level : Advanced

Answer :

- By-Product Formation :

- N-Oxidation : Use argon atmosphere during quinazolinone cyclization .

- Acetamide Hydrolysis : Avoid aqueous workup at pH >8 .

- Monitoring : TLC (silica, UV detection) at each step identifies intermediates .

- Purification : Recrystallization from ethanol/water removes unreacted amines .

How to validate target engagement in cellular assays?

Level : Advanced

Answer :

- Surface Plasmon Resonance (SPR) : Direct binding assays with purified targets (e.g., EGFR kinase domain) .

- Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in HEK293 lysates .

- CRISPR Knockout : Compare activity in wild-type vs. target-knockout cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.